molecular formula C15H23BN2O6 B6306437 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid CAS No. 1229653-05-7

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid

Cat. No.: B6306437
CAS No.: 1229653-05-7
M. Wt: 338.17 g/mol
InChI Key: GHOPXGPGLLNWER-UHFFFAOYSA-N
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Description

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bis(tert-butoxycarbonyl)amino groups. The molecular formula of this compound is C15H23BN2O6, and it has a molecular weight of 338.16 g/mol .

Preparation Methods

The preparation of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid typically involves a multi-step synthetic route:

Chemical Reactions Analysis

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

    Oxidation and reduction reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution reactions: The amino groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used.

Scientific Research Applications

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon–carbon bond. The bis(tert-butoxycarbonyl)amino groups provide steric protection and stability to the molecule, enhancing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: A simpler boronic acid derivative commonly used in Suzuki–Miyaura coupling reactions.

    4-(Dimethylamino)phenylboronic acid: Another boronic acid derivative with an amino group that enhances its reactivity in certain reactions.

    2-(N-Boc-amino)pyridine: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its combination of a pyridine ring with bis(tert-butoxycarbonyl)amino groups, which provides enhanced stability and reactivity compared to simpler boronic acid derivatives.

Properties

IUPAC Name

[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O6/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)16(21)22/h7-9,21-22H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOPXGPGLLNWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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